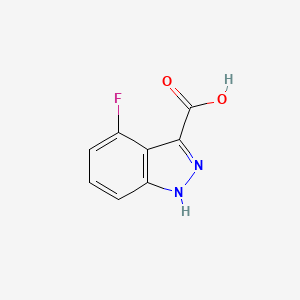

4-fluoro-1H-indazole-3-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBIDQDQVMTZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646263 | |

| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-64-2 | |

| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 1h Indazole 3 Carboxylic Acid

Alkylation Approaches to 1H-Indazole-3-carboxylic Acid Derivatives

Direct Alkylation of Methyl 1H-Indazole-3-carboxylate

A common and effective strategy for synthesizing N1-substituted indazole-3-carboxylic acids begins with the direct alkylation of the corresponding methyl ester, methyl 1H-indazole-3-carboxylate. This precursor allows for the introduction of the desired alkyl group at the N1 position, followed by a hydrolysis step to yield the final carboxylic acid.

The synthesis of the key intermediate, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is achieved through the nucleophilic substitution of the N-H proton of methyl 1H-indazole-3-carboxylate. nih.gov The typical alkylating agent used for this transformation is a 4-fluorobenzyl halide, such as 1-(bromomethyl)-4-fluorobenzene. nih.gov This reaction involves the deprotonation of the indazole nitrogen, creating an indazolide anion that then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide, displacing the halide to form the N-C bond. The conditions for this type of alkylation are crucial for achieving high selectivity for the N1 position. researchgate.netbeilstein-journals.org

The choice of base is a critical factor in directing the alkylation to the N1 position over the N2 position. Strong bases are typically employed to deprotonate the indazole ring.

Sodium Hydride (NaH): A combination of sodium hydride (NaH) in an appropriate solvent has been identified as a highly effective system for promoting N1-selective alkylation. researchgate.netbeilstein-journals.orgnih.gov Studies have shown that for indazoles with an electron-withdrawing substituent at the C-3 position, such as a carboxymethyl group, the use of NaH can lead to excellent N1 regioselectivity (>99%). researchgate.netbeilstein-journals.orgnih.gov This high selectivity is attributed to a chelation mechanism where the sodium cation (Na+) coordinates with the N2-nitrogen and an oxygen atom from the C-3 ester group. researchgate.netnih.govbeilstein-journals.org This coordination forms a tight ion pair that sterically hinders the N2 position, thereby directing the incoming alkylating agent to the more accessible N1 position. nih.gov

Potassium tert-butoxide (t-BuOK): Other strong bases have also been investigated. The use of potassium tert-butoxide in tetrahydrofuran (B95107), for instance, has been shown to provide a high degree of N1 regioselectivity (94%), although it may result in lower conversion rates compared to NaH under certain conditions. nih.gov

The following table summarizes the effect of different bases on the N-alkylation of a model indazole substrate.

| Base | Solvent | N1:N2 Ratio | N1 Selectivity (%) | Conversion (%) |

| Potassium tert-butoxide | THF | 16.5 : 1 | 94% | 30% |

| Sodium Hydride (NaH) | THF | >99 : 1 | >99% | >95% |

| Potassium Hydride (KH) | THF | 11 : 1 | 92% | >95% |

| Lithium Hydride (LiH) | THF | 28 : 1 | 97% | >95% |

Data derived from studies on methyl 1H-indazole-3-carboxylate or similar substrates. beilstein-journals.orgnih.gov

Tetrahydrofuran (THF): Non-polar, aprotic solvents like THF are highly favored for achieving N1-selectivity, particularly when used with hydride bases like NaH. researchgate.netbeilstein-journals.org In THF, the formation of the proposed tight ion pair between the sodium cation and the indazolide anion is facilitated, which is key to the chelation-controlled mechanism that blocks the N2 position and promotes N1 alkylation. beilstein-journals.orgnih.gov This optimized NaH/THF protocol has proven robust for a variety of indazoles with C-3 substituents. researchgate.netnih.govd-nb.info

Polar Solvents (e.g., DMF): In contrast, the use of polar aprotic solvents such as dimethylformamide (DMF) can diminish regioselectivity. beilstein-journals.org In these solvents, solvent-separated ion pairs are more likely to predominate, precluding the formation of the tight ion pair necessary for the chelation mechanism. beilstein-journals.org As a result, the reaction may fall under steric control, often leading to a mixture of N1 and N2 isomers. beilstein-journals.orgnih.govbeilstein-journals.org For example, reacting methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and NaH in DMF resulted in a mixture of N1 (38%) and N2 (46%) products. nih.govbeilstein-journals.org

The final step in the synthesis of 4-fluoro-1H-indazole-3-carboxylic acid is the hydrolysis of the methyl ester group of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. This transformation is typically accomplished under basic conditions. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol (B129727) or THF to ensure solubility. The hydroxide anion attacks the carbonyl carbon of the ester in an addition-elimination reaction, leading to the formation of a carboxylate salt. mnstate.edu A subsequent acidification step, or "workup," with a strong acid like hydrochloric acid (HCl) protonates the carboxylate, precipitating the desired this compound product. mnstate.edu

Alkylation Using Polar Solvents and Alkaline Earth Metal Bases

An alternative approach for the selective N1-alkylation of indazole-3-carboxylic acid involves the use of alkaline earth metal oxides or alkoxides in a polar solvent. google.com This process describes the direct methylation of indazole-3-carboxylic acid using bases such as calcium oxide, barium oxide, or magnesium oxide in a C1 to C4 alkanol solvent. google.com This method is reported to produce the N1-alkylated carboxylic acid in high yield and purity, avoiding the formation of ester side-products that can occur in other processes. google.com The reaction is believed to proceed through the formation of a dianion, which then reacts with the alkylating agent. google.com While demonstrated for methylation, this methodology presents a potential alternative for the synthesis of other N1-alkylated indazole-3-carboxylic acids.

Alternative Synthetic Routes to this compound and its Precursors

More established and versatile methods for synthesizing functionalized indazoles involve nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These routes often provide better control over regioselectivity.

Nucleophilic substitution is a foundational method for modifying the indazole core. This typically involves the deprotonation of the indazole N-H with a base (e.g., NaH, K2CO3, Cs2CO3) to form an indazole salt, which then acts as a nucleophile. nih.govnih.gov The resulting anion attacks an electrophile, like an alkyl halide, to form a new N-C bond. This approach has been successfully used to synthesize a variety of N1- and N2-alkylated indazoles. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the direct functionalization of the indazole skeleton. mdpi.combohrium.com These methods typically start with a halogenated indazole precursor, which can be synthesized through various means, including the diazotization of substituted anilines. google.com

The Suzuki-Miyaura coupling is one of the most efficient methods for creating C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst. mdpi.combohrium.com This reaction is highly valuable for the C3-functionalization of the indazole ring. mdpi.comresearchgate.net The typical procedure involves reacting a 3-haloindazole (e.g., 3-iodo-1H-indazole) with a suitable boronic acid. mdpi.comnih.gov

To prevent catalyst poisoning by the acidic N-H group, the indazole nitrogen is often protected (e.g., with a Boc group) before the coupling reaction. mdpi.comnih.gov A variety of palladium catalysts and ligands have been employed, and reaction conditions can be optimized to achieve high yields for a broad range of aryl and heteroaryl boronic acids. mdpi.comnih.gov Microwave-assisted Suzuki-Miyaura coupling has also proven effective, sometimes leading to concomitant deprotection of the N-Boc group. nih.gov

| Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ (aq) | 1,4-Dioxane | Microwave, 120 °C, 40 min | >80% | nih.gov |

| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 °C, 15 h | Good to Excellent | mdpi.combohrium.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction provides a direct route to N-substituted and amino-substituted indazoles. For example, it is highly effective for synthesizing N-substituted 3-aminoindazoles from 3-haloindazole precursors. researchgate.net

Cyclization Reactions for Indazole Ring Formation

The construction of the core indazole ring is the pivotal step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this, each offering distinct advantages in terms of substrate scope, reaction conditions, and regioselectivity.

A direct and efficient approach to the indazole skeleton is the [3+2] cycloaddition reaction between an aryne and a diazo compound. organic-chemistry.orgacs.org This method allows for the formation of the bicyclic ring system in a single step under mild conditions. nih.gov For the synthesis of a 4-fluoro-indazole derivative, the reaction would involve a 3-fluoro-aryne (benzyne) intermediate.

The aryne precursor, typically an o-(trimethylsilyl)aryl triflate, is generated in situ in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). acs.org This reactive aryne then undergoes a cycloaddition with a diazo compound, such as ethyl diazoacetate, to yield the corresponding indazole ester. Subsequent hydrolysis of the ester furnishes the target carboxylic acid. The regioselectivity of the addition to unsymmetrical arynes is influenced by both steric and electronic factors of the substituents. organic-chemistry.org This methodology is highly valued for its broad substrate tolerance and consistently good to excellent yields. nih.gov

Table 1: Conditions for [3+2] Cycloaddition for Indazole Synthesis

| Aryne Precursor | Diazo Compound | Fluoride Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| o-(trimethylsilyl)aryl triflate | Ethyl diazoacetate | CsF or TBAF | Acetonitrile | Room Temp | Good to Excellent | organic-chemistry.orgacs.org |

This table represents typical conditions for the synthesis of indazole-3-carboxylates via [3+2] cycloaddition.

Intramolecular amination reactions provide a powerful alternative for constructing the indazole ring by forming a key nitrogen-carbon or nitrogen-nitrogen bond in the final cyclization step. These reactions often employ transition metal catalysts, such as palladium, copper, or silver, to facilitate the C-H amination or cross-coupling. nih.govacs.orgtandfonline.com

One common strategy involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.org To synthesize a 4-fluoro derivative, the starting material would be a hydrazine (B178648) derived from a 2-bromo-6-fluorobenzyl halide. The cyclization proceeds via the formation of the N(1)–C(7a) bond, followed by spontaneous aromatization to yield the 2-substituted-2H-indazole. acs.org Another approach is the silver(I)-mediated intramolecular oxidative C–H amination of hydrazones, which can be efficient for preparing a variety of 3-substituted 1H-indazoles. nih.gov Copper-catalyzed methods have also been successfully employed for the intramolecular amination of o-haloarylhydrazones, offering a cost-effective alternative to palladium. tandfonline.com

The transformation of indoles into 1H-indazole-3-carboxaldehydes via nitrosation offers a direct route to a key precursor for indazole-3-carboxylic acids. nih.govrsc.org This reaction proceeds through a multi-step pathway initiated by the nitrosation of the C3 position of the indole (B1671886) ring. nih.gov The resulting intermediate undergoes a ring-opening, followed by a recyclization to form the indazole-3-carboxaldehyde. nih.gov The aldehyde can then be readily oxidized to the corresponding carboxylic acid.

For the synthesis of this compound, the starting material would be 4-fluoroindole. The reaction conditions, particularly acidity and the method of addition, are critical for achieving high yields and minimizing the formation of dimeric side products, which can be a significant issue with electron-rich indoles. nih.govrsc.org Optimized procedures often involve the slow, reverse addition of the indole to the nitrosating mixture (e.g., sodium nitrite (B80452) in a slightly acidic medium) at low temperatures to maintain a low concentration of the nucleophilic indole. nih.govrsc.org

Table 2: Optimization of Indole Nitrosation

| Entry | Starting Indole | Addition Method | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Indole | Normal | Room Temp | 0 | rsc.org |

| 2 | 5-Bromo-indole | Normal | Room Temp | 13 | rsc.org |

| 3 | Indole | Slow Reverse | Room Temp | 5 | rsc.org |

| 4 | 5-Bromo-indole | Slow Reverse | Room Temp | 19 | rsc.org |

| 5 | Indole | Slow Reverse | 0 | 40 | rsc.org |

This table illustrates the significant impact of reaction conditions on the yield of indazole-3-carboxaldehydes from indoles.

Derivatization of 1H-Indazole-3-carboxylic Acid Methyl Ester

The methyl ester of 1H-indazole-3-carboxylic acid is a versatile intermediate that allows for further functionalization. bloomtechz.com The ester group can be readily converted into other functionalities, such as amides and alcohols, providing access to a diverse range of indazole derivatives. bloomtechz.com

The synthesis of 1H-indazole-3-carboxamides is a common derivatization. This can be achieved by coupling the corresponding carboxylic acid with a primary or secondary amine using standard peptide coupling reagents. Alternatively, the methyl ester can be directly converted to an amide through aminolysis. This reaction typically involves heating the ester with the desired amine, sometimes in the presence of a catalyst. A wide variety of aliphatic and aromatic amines can be used to generate a library of structurally diverse indazole-3-carboxamides. derpharmachemica.com This transformation is crucial in medicinal chemistry for creating compounds with tailored biological activities. google.comgoogle.com

The ester moiety of 1H-indazole-3-carboxylic acid methyl ester can be reduced to a primary alcohol, yielding (1H-indazol-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com The reaction is generally high-yielding and proceeds under mild conditions. commonorganicchemistry.com For substrates with functional groups sensitive to LiAlH₄, alternative two-step procedures can be employed, such as converting the carboxylic acid to its methyl ester followed by reduction with sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system like THF-methanol. ias.ac.in This latter method offers greater chemoselectivity, leaving functional groups like amides, nitriles, or nitro groups unaffected. ias.ac.in

Table 3: Common Reagents for Reduction of Esters to Alcohols

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to Room Temp | Low (reduces many functional groups) | commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | THF/Methanol, Reflux | High (selective for esters over acids, amides, nitriles) | ias.ac.in |

Synthetic Routes to Halogenated Indazoles (e.g., 5-bromo-4-fluoro-1H-indazole)

The synthesis of halogenated indazoles, such as 5-bromo-4-fluoro-1H-indazole, serves as a crucial step for creating more complex molecules. A documented route for this compound starts with 3-fluoro-2-methylaniline (B146951) and proceeds through a three-step sequence involving bromination, ring closure, and deprotection. google.com

The process is initiated with the bromination of 3-fluoro-2-methylaniline. The resulting intermediate then undergoes a ring-closure reaction to form the indazole core. The final step involves deprotection to yield the target molecule, 5-bromo-4-fluoro-1H-indazole. This synthetic pathway is noted for its mild reaction conditions, simple execution, and high product yields, making it suitable for large-scale industrial production. google.com

A typical procedure for the final deprotection step involves treating the protected indazole, such as 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, with a base like potassium carbonate or sodium hydroxide in a methanol-water mixture at room temperature. This process efficiently removes the protecting group, yielding the desired product. google.com

Table 1: Example Deprotection Step in Halogenated Indazole Synthesis google.com

| Starting Material | Reagents | Solvent | Yield |

|---|---|---|---|

| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | Potassium Carbonate, Water | Methanol | 79.6% |

| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | Sodium Hydroxide, Water | Methanol | 77% |

Regioselectivity in N-Alkylation of Indazole Scaffolds

Factors Influencing N1 vs. N2 Regioisomeric Distribution

The outcome of indazole N-alkylation is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. nih.govd-nb.info These variables can be manipulated to favor the formation of one regioisomer over the other.

Steric and Electronic Effects: The nature and position of substituents on the indazole ring play a critical role. For instance, indazoles with substituents like NO₂ or CO₂Me at the C-7 position have been shown to confer excellent N2 regioselectivity (≥ 96%). researchgate.netd-nb.info Conversely, certain C-3 substituents can promote high N1 regioselectivity. nih.govresearchgate.net The steric hindrance from bulky substituents can also influence the reaction's outcome. wuxibiology.com

Reaction Conditions: The choice of base, solvent, and alkylating agent significantly impacts the N1/N2 ratio. nih.gov The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been identified as a promising system for achieving N1-selective alkylation. nih.govd-nb.info Solvent choice is also a determining factor; for example, solvent-dependent regioselectivity has been observed when using NaHMDS in either tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov

Thermodynamic vs. Kinetic Control: The two tautomeric forms of the parent heterocycle, 1H-indazole and 2H-indazole, differ in stability. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form. d-nb.infonih.gov This stability difference can be exploited to achieve regioselectivity. By enabling an equilibration process, the reaction can be driven toward the more stable thermodynamic N1-substituted product. d-nb.info

Cation Chelation: The presence of certain metal cations can direct the alkylation. For example, high N1-selectivity has been observed with electron-deficient indazoles, a phenomenon attributed to the coordination of the indazole's N2-atom and an oxygen atom in a C-3 substituent with the Na+ cation from the base. researchgate.netnih.govbeilstein-journals.org DFT calculations suggest a chelation mechanism with cesium also produces N1-substituted products. nih.govbeilstein-journals.org

Table 2: Factors Influencing N-Alkylation Regioselectivity

| Factor | Influence on Regioselectivity | Examples |

|---|---|---|

| Ring Substituents | Electronic and steric properties direct alkylation to N1 or N2. | C-7 NO₂ or CO₂Me groups favor N2 selectivity. researchgate.netd-nb.info |

| Base/Solvent System | The combination of base and solvent can strongly favor one isomer. | NaH in THF promotes high N1 selectivity. nih.govd-nb.info |

| Thermodynamics | The greater stability of the 1H-tautomer can be used to favor N1 products under equilibrating conditions. d-nb.inforsc.org | N1-substituted indazoles obtained through thermodynamic equilibration in DMF. d-nb.info |

| Cation Presence | Metal cations can chelate with the indazole, directing alkylation. | Cs+ presence favors N1 products through a proposed chelation mechanism. nih.govbeilstein-journals.org |

Strategies for Achieving Selective N1-Alkylation

Given that N1-alkyl indazoles are a prevalent motif in medicinal chemistry, significant effort has been dedicated to developing methods that selectively produce this isomer. rsc.orgrsc.org

One of the most effective strategies involves the use of sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide. nih.govd-nb.info This system has demonstrated high N1 regioselectivity (>99%) for a variety of C-3 substituted indazoles, including those with carboxymethyl, tert-butyl, and carboxamide groups. nih.govresearchgate.net The procedure is tolerant of a wide range of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, while maintaining a high degree of N1 selectivity. nih.govd-nb.info

Another powerful approach leverages thermodynamic control. Since the N1-substituted indazole is often the more thermodynamically stable product, reaction conditions that allow for equilibration between the N1 and N2 products can be used to selectively furnish the N1 isomer. rsc.orgrsc.org This thermodynamically driven N1-selective indazole alkylation has been shown to be highly selective, practical, and broad in scope, with no N2-alkyl products detected at the completion of the reaction in some cases. rsc.orgrsc.org

Table 3: Conditions for Selective N1-Alkylation of Indazoles

| Method | Reagents/Conditions | Key Feature |

|---|---|---|

| Base/Solvent System | Sodium Hydride (NaH), Tetrahydrofuran (THF) | High N1 selectivity for various substituted indazoles. nih.govd-nb.info |

| Thermodynamic Control | Conditions allowing for equilibration (e.g., specific solvents like DMF) | Drives the reaction towards the more stable N1 regioisomer. d-nb.inforsc.orgrsc.org |

Multigram Scale Synthesis and Optimization

The transition from laboratory-scale synthesis to multigram or kilogram production is a critical step in chemical development. A thermodynamically driven, N1-selective indazole alkylation has been successfully demonstrated on a 100 g scale. nih.gov This scale-up was supported by data-driven process development and safety understanding, indicating its readiness for multi-kilogram production in a pilot plant. rsc.orgnih.gov

Furthermore, certain synthetic routes for halogenated indazoles, which are precursors to the target compounds, have been explicitly designed for large-scale applications. The three-step synthesis of 5-bromo-4-fluoro-1H-indazole, for example, is highlighted as being suitable for large-batch industrial production due to its high yields and straightforward methodology. google.com Similarly, kilogram-scale access to N-1 alkylindazoles has been achieved, albeit through a two-step process involving a reductive acetylation-deacetoxylation sequence. nih.govd-nb.info These examples underscore the successful optimization of synthetic protocols for the large-scale manufacturing of indazole derivatives.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-4-fluoro-1H-indazole |

| 3-fluoro-2-methylaniline |

| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone |

| 1H-indazole |

Biological Activities and Pharmacological Potential of 4 Fluoro 1h Indazole 3 Carboxylic Acid

Interaction with Biological Targets and Pathways

The indazole core, a bicyclic heterocyclic system, is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities. The introduction of a fluorine atom and a carboxylic acid group, as seen in 4-fluoro-1H-indazole-3-carboxylic acid, can significantly influence the compound's physicochemical properties and its interactions with biological targets. While direct studies on this compound are not extensively documented in publicly available research, the known activities of structurally related indazole derivatives provide insights into its pharmacological potential.

Modulation of Kinase Pathways

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. researchgate.net Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com Derivatives of 1H-indazole have been investigated as inhibitors of various kinases, such as p21-activated kinase 1 (PAK1), which is implicated in tumor progression. nih.gov For instance, a series of 1H-indazole-3-carboxamide derivatives were identified as potent and selective PAK1 inhibitors. nih.gov The strategic placement of substituents on the indazole ring is critical for achieving high potency and selectivity. Although direct evidence is pending, the 4-fluoro substitution in this compound could potentially enhance binding affinity and selectivity towards specific kinase targets.

Potential Central Nervous System (CNS) Activity

Heterocyclic compounds containing nitrogen, such as indazoles, are known to form the basis for many drugs acting on the central nervous system. nih.gov The structural features of this compound, including its aromatic rings and polar functional groups, suggest the possibility of it crossing the blood-brain barrier and interacting with CNS targets. While specific studies on the CNS activity of this particular compound are lacking, the broader class of indazole derivatives has been explored for various neurological and psychiatric conditions. For example, certain indazole carboxamides have been developed as selective serotonin (B10506) 4 receptor (5-HT4R) ligands, which have potential applications in treating cognitive disorders and pain. nih.gov

Role in the Endocannabinoid System

There is evidence linking indazole-3-carboxamide derivatives to the endocannabinoid system. Specifically, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a compound structurally related to this compound, is known to be an intermediate in the synthesis of synthetic cannabinoids. nih.gov These synthetic cannabinoids are potent agonists of the cannabinoid type 1 (CB1) receptor. nih.gov This suggests that the 1H-indazole-3-carboxylic acid scaffold can be a key component for molecules targeting the endocannabinoid system. However, it is important to note that direct interaction of this compound with cannabinoid receptors has not been reported.

Medicinal Chemistry Applications

As a Scaffold for Drug Discovery

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. researchgate.net The 1H-indazole-3-carboxylic acid moiety, in particular, offers multiple points for chemical modification, allowing for the synthesis of large libraries of compounds for drug screening. The presence of the carboxylic acid group provides a convenient handle for forming amide bonds, a common linkage in many drug molecules. The fluorine atom at the 4-position can enhance metabolic stability and improve binding interactions through hydrogen bonding or dipole-dipole interactions.

Oncology/Anticancer Agents

The indazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs. mdpi.com These agents often function as kinase inhibitors, targeting the signaling pathways that drive cancer cell proliferation and survival. nih.gov The 1H-indazole-3-amine and 1H-indazole-3-amide structures have been shown to be effective "hinge-binding" fragments, anchoring the inhibitor to the ATP-binding site of kinases. mdpi.comnih.gov

The development of novel anticancer agents often involves the strategic use of fluorinated scaffolds. The introduction of fluorine can significantly impact a molecule's potency and pharmacokinetic properties. mdpi.com While direct anticancer activity of this compound has not been detailed, its structural motifs are present in compounds with demonstrated antitumor effects. For instance, various substituted indazole derivatives have shown inhibitory activity against a range of human cancer cell lines, including lung, leukemia, prostate, and liver cancer cells. researchgate.net These findings underscore the potential of the this compound scaffold as a valuable building block for the discovery of new and effective anticancer therapies.

Anti-inflammatory Agents

Derivatives of indazole-3-carboxylic acid have shown potential as anti-inflammatory agents, primarily through the modulation of calcium signaling pathways. The influx of extracellular calcium is a critical event in the activation of various immune cells, such as mast cells, which play a central role in inflammatory and allergic responses. nih.govnih.gov

Research has focused on indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which is highly expressed in immune cells like T lymphocytes and mast cells. nih.govnih.gov By inhibiting this channel, these compounds can effectively suppress the downstream signaling cascades that lead to the release of pro-inflammatory mediators.

A significant finding is the structure-activity relationship (SAR) of these indazole-3-carboxamides, which highlights the critical role of the amide linker's regiochemistry. nih.govnih.gov Specifically, the -CO-NH-Ar orientation is essential for the inhibitory activity on calcium influx and, consequently, the stabilization of mast cells. nih.gov This inhibition prevents the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-alpha (TNF-α) from activated mast cells. nih.govnih.gov

One notable derivative, compound 12d (structure not fully specified in the provided context), demonstrated potent inhibition of TNF-α production with a sub-micromolar IC50 value, indicating its strong anti-inflammatory potential. nih.gov This activity is directly linked to its ability to block calcium influx via the CRAC channel. nih.gov

| Compound | Target | Activity | Key Findings |

|---|---|---|---|

| Indazole-3-carboxamides (general) | CRAC channel | Inhibition of calcium influx | Prevents release of pro-inflammatory mediators from mast cells. nih.govnih.gov |

| Compound 12d | TNF-α production | IC50 of 0.28 µM | Potent inhibitor of TNF-α production in activated mast cells. nih.gov |

Antiviral Agents (e.g., Anti-HCV, Anti-influenza)

The indazole-3-carboxamide scaffold has been identified as a promising template for the development of antiviral agents, particularly against the Hepatitis C virus (HCV). nih.gov A study focused on 1-aminobenzyl-1H-indazole-3-carboxamide analogues led to the development of two potent antiviral compounds, 5n and 5t . nih.gov

These compounds exhibited significant potency and selectivity against HCV, with IC50 values in the nanomolar range. nih.gov Specifically, compound 5n had an IC50 of 0.013 µM and an EC50 of 0.018 µM, while compound 5t showed an IC50 of 0.007 µM and an EC50 of 0.024 µM. nih.gov These findings position them as strong candidates for further development as anti-HCV therapeutics. nih.gov The research highlights the potential of modifying the indazole-3-carboxamide core to achieve potent antiviral activity. nih.gov

Regarding anti-influenza activity, the direct derivatization of this compound for this purpose is not extensively documented in the available literature. However, a study on dihydrofuropyridinones identified a compound, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (15a) , which contains a fluoro-indole moiety and exhibits anti-influenza virus activity. nih.gov This compound demonstrated half-maximal effective concentrations (EC50) ranging from 17.4 to 21.1 µM against influenza A/H1N1, A/H3N2, and B viruses by inhibiting the viral neuraminidase. nih.gov While not a direct derivative, this finding suggests that incorporating a fluoro-substituted indole (B1671886) or indazole-like structure could be a viable strategy for developing influenza virus inhibitors.

| Compound | Target Virus | IC50 | EC50 |

|---|---|---|---|

| 5n | Hepatitis C Virus (HCV) | 0.013 µM | 0.018 µM |

| 5t | Hepatitis C Virus (HCV) | 0.007 µM | 0.024 µM |

Antithrombotic Agents

Currently, there is a lack of specific research findings directly linking derivatives of this compound to antithrombotic activity. While the broader class of indazole derivatives has been explored for various pharmacological effects, their potential as antithrombotic agents remains an area that requires further investigation. Studies on other heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown promising antithrombotic and anticoagulant properties, suggesting that exploration of different heterocyclic scaffolds could be fruitful in this therapeutic area. nih.govmdpi.com

Cardiovascular Diseases (e.g., Antiarrhythmic, Cardioprotection)

Derivatives of the indazole scaffold have shown promise in the treatment of certain cardiovascular diseases, particularly in the context of cardioprotection. One notable example is ARRY-797 (also known as ARRY-371797), an orally active and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov This compound has been investigated for its therapeutic potential in patients with lamin A/C-related dilated cardiomyopathy (LMNA-DCM), a serious and life-threatening genetic condition. nih.govnih.gov A phase 2 clinical study demonstrated that ARRY-797 was well-tolerated and showed potential for increasing functional capacity in patients with LMNA-DCM. nih.gov

While the cardioprotective effects of certain indazole derivatives are being explored, there is limited specific information on the antiarrhythmic properties of derivatives of this compound. Research into new antiarrhythmic agents has explored other related heterocyclic structures, such as indole-3-carboxylic acid derivatives and indazoloxypropanolamines, which have shown some antiarrhythmic effects. stomuniver.runih.gov However, direct evidence for the antiarrhythmic potential of 4-fluoro-1H-indazole-3-carboxamide derivatives is not yet established.

| Compound | Therapeutic Area | Mechanism of Action | Key Findings |

|---|---|---|---|

| ARRY-797 (ARRY-371797) | Cardioprotection (LMNA-related dilated cardiomyopathy) | Selective p38 MAPK inhibitor | Well-tolerated and showed potential for increased functional capacity in a phase 2 study. nih.gov |

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique ligand-regulated molecular chaperone involved in a variety of cellular functions, and its modulation is a target for therapeutic intervention in several diseases. While various indazole-based compounds have been synthesized and evaluated for their biological activities, there is currently no specific evidence in the available scientific literature to suggest that derivatives of this compound act as ligands for the sigma-1 receptor. Further research is needed to explore the potential interaction of this particular class of compounds with the sigma-1 receptor.

Calcium-Release Activated Calcium Channel Blockers

Derivatives of indazole-3-carboxylic acid, specifically indazole-3-carboxamides, have been extensively studied as potent and selective blockers of the Calcium-Release Activated Calcium (CRAC) channel. nih.govnih.gov The CRAC channel is a key component of store-operated calcium entry (SOCE) in many non-excitable cells, including immune cells, and plays a crucial role in initiating and sustaining calcium signaling. nih.govnih.gov

Structure-activity relationship (SAR) studies have been pivotal in identifying the key structural features required for potent CRAC channel inhibition. nih.gov A critical discovery was the importance of the amide linker's regiochemistry, with the -CO-NH-Ar configuration being essential for activity. nih.govnih.gov This is in contrast to many other known CRAC channel inhibitors that possess the reverse amide linkage. nih.gov

Several indazole-3-carboxamide derivatives have demonstrated potent inhibition of calcium influx through the CRAC channel. nih.gov For instance, compound 12d , which has a 3-fluoro-4-pyridyl group as the aryl moiety, and compound 12a , with a 2,6-difluorophenyl group, were among the most potent blockers identified in one study, with IC50 values of 0.67 µM and 1.51 µM, respectively. nih.gov These compounds effectively block the CRAC channel, leading to the inhibition of downstream cellular responses such as the release of pro-inflammatory mediators from mast cells. nih.govnih.gov

| Compound | Aryl Moiety (Ar) | IC50 for Calcium Influx Inhibition |

|---|---|---|

| 12d | 3-fluoro-4-pyridyl | 0.67 µM |

| 12a | 2,6-difluorophenyl | 1.51 µM |

Inhibitors of MAP Kinase-Activated Protein Kinases (MAPKAP Kinases)

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory conditions. Consequently, inhibitors of these pathways, including MAPK-activated protein kinases (MAPKAP kinases), are of significant therapeutic interest.

The indazole scaffold has proven to be a valuable core structure for the development of potent and selective kinase inhibitors. A prominent example is ARRY-797 (also known as ARRY-371797), which is a selective inhibitor of p38α MAP kinase (MAPK14). nih.govbiospace.com ARRY-797 has an IC50 of less than 5 nM for the p38α enzyme and has been developed for the treatment of inflammatory diseases and pain. researchgate.net It has also been investigated in clinical trials for LMNA-related dilated cardiomyopathy. nih.govnih.gov

ARRY-797 has demonstrated significant efficacy in preclinical models of human inflammatory diseases and has been shown to inhibit the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF). biospace.comresearchgate.net The development of ARRY-797 underscores the potential of the indazole core in designing selective inhibitors of MAPKAP kinases for various therapeutic applications. nih.gov

| Compound | Target Kinase | IC50 | Therapeutic Potential |

|---|---|---|---|

| ARRY-797 (ARRY-371797) | p38α MAP kinase (MAPK14) | <5 nM | Inflammatory diseases, pain, LMNA-related dilated cardiomyopathy. nih.govnih.govnih.govbiospace.comresearchgate.net |

Anti-protozoal Activity

The indazole scaffold is a recognized pharmacophore in the development of antimicrobial agents. mdpi.comnih.gov Derivatives of indazole have demonstrated notable efficacy against a range of protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.comnih.gov Research into 2H-indazole derivatives has shown that many of these compounds exhibit more potent antiprotozoal activity than the reference drug, metronidazole. For instance, specific 2,3-diphenyl-2H-indazole derivatives have shown significant in vitro growth inhibition against various protozoa. mdpi.comnih.gov

While direct studies on the anti-protozoal activity of this compound are not extensively detailed in the reviewed literature, the established anti-protozoal potential of the core indazole structure suggests this fluorinated derivative is a candidate for further investigation. nih.govrsc.org The introduction of electron-withdrawing groups, such as fluorine, has been associated with enhanced antimalarial effects in other heterocyclic compounds, indicating a potential mechanism by which the 4-fluoro substitution could positively modulate activity. mdpi.com The collective findings on related indazole compounds underscore the rationale for evaluating this compound and its derivatives against various protozoal pathogens.

Structure-Activity Relationship (SAR) Studies

The biological profile of this compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence the compound's pharmacological effects.

Influence of Fluorine Substitution on Biological Activity and Stability

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com The carbon-fluorine bond is exceptionally stable, and the introduction of fluorine can significantly alter the electronic properties of a molecule, often leading to improved potency. nih.gov

In the context of the indazole scaffold, the position of fluorine substitution is critical. For example, studies on fluorinated indazoles as Rho kinase (ROCK1) inhibitors showed that fluorine at the C4 position resulted in low potency (IC₅₀ of 2500 nM), whereas fluorine at the C6 position significantly boosted inhibitory potency (IC₅₀ of 14 nM) and oral bioavailability. nih.gov Conversely, in other molecular contexts, a single fluorine substitution has been shown to markedly improve activity; for instance, a 3-fluoro substitution on a benzoic acid-based STAT3 inhibitor led to a twofold increase in potency. nih.govacs.org This highlights that the effect of fluorination is highly dependent on the specific molecular target and the position of the substitution. The fluorine atom at the C4 position of this compound is expected to increase lipophilicity and metabolic stability, properties that can enhance its potential as a drug candidate. nih.gov

| Compound | Fluorine Position | IC₅₀ (nM) |

|---|---|---|

| 51 | C4 | 2500 |

| 52 | C6 | 14 |

Impact of Substituents on Indazole Ring and Carboxylic Acid Moiety

Modifications to both the indazole ring and the carboxylic acid group are key determinants of biological activity. The carboxylic acid at the C3 position is a critical functional group. In studies of indazole-3-carboxamides as CRAC channel blockers, the specific regiochemistry of the amide linker derived from the carboxylic acid was found to be essential for inhibitory activity. nih.gov For instance, the indazole-3-carboxamide 12d was an active inhibitor of calcium influx, while its reverse amide isomer was inactive, demonstrating the stringent structural requirements for activity at this position. nih.gov

Substitutions on the indazole nitrogen atoms also play a pivotal role. The N1 position is often targeted for modification. For certain indazol-3-carboxylic acid derivatives with antispermatogenic properties, the presence of substituted benzyl (B1604629) groups at the N1 position was found to be essential for activity. austinpublishinggroup.com The nature and position of these substituents significantly modulated the compound's efficacy. These findings illustrate that while the this compound core provides a foundational structure, further derivatization at the carboxylic acid moiety or the indazole nitrogen is a viable strategy for tuning its pharmacological profile.

Enantiospecific Synthesis and Chiral Separation in Relation to Biological Activity

When modifications to the this compound scaffold introduce a chiral center, the stereochemistry of the resulting molecule can have a profound impact on its biological activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other or to possess a different pharmacological profile altogether. nih.gov

The development of methods for the highly enantioselective synthesis of indazoles, particularly those with a C3-quaternary chiral center, has become an important area of research. pnrjournal.comelsevierpure.com Such synthetic methods allow for the controlled production of specific enantiomers, which is crucial for detailed pharmacological evaluation. For many classes of bioactive compounds, including those with an indazole core, the biological activity is highly dependent on the stereochemistry. nih.gov Therefore, for any chiral derivative of this compound, chiral separation and the individual testing of enantiomers are essential steps in determining the true structure-activity relationship and identifying the most potent and selective stereoisomer.

Prodrug Strategies

The carboxylic acid group of this compound, while often crucial for target binding, can present challenges for drug delivery, such as poor membrane permeability and limited oral bioavailability. Prodrug strategies are frequently employed to overcome these limitations by temporarily masking the polar carboxylic acid moiety. nih.govnih.gov

A common and effective approach is the conversion of the carboxylic acid into an ester. nih.gov This modification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Once absorbed into the body, the ester is cleaved by endogenous esterase enzymes to release the active parent drug, this compound, at the site of action. nih.gov A well-known example of this strategy is the antiviral drug oseltamivir, an ethyl ester prodrug that exhibits significantly improved bioavailability compared to its active carboxylic acid form, GS 4071. mdpi.com Similarly, amide-based prodrugs can also be synthesized from the carboxylic acid, offering another avenue to modulate physicochemical properties and control the release of the active compound. nih.gov These strategies represent a valuable tool for optimizing the therapeutic potential of this compound.

Forensic Toxicology Applications

The indazole-3-carboxylic acid framework is a core structural component in a class of new psychoactive substances (NPS) known as synthetic cannabinoids (SCs). diva-portal.org These illicitly produced substances are designed to mimic the effects of THC, the active component in cannabis. Due to their widespread abuse, the identification of these compounds and their metabolites in biological samples is a major focus of forensic toxicology.

This compound and its derivatives can serve as crucial reference standards for the synthesis and characterization of SCs and their metabolic products. diva-portal.org Forensic laboratories rely on these standards to develop and validate analytical methods for detecting SC use in urine and blood samples. The synthesis of potential metabolites of indazole-based SCs is essential for confirming their structure and for understanding the metabolic pathways of these drugs in the human body, which is critical for accurate toxicological analysis and interpretation in forensic cases. diva-portal.org

Analytical Reference Standard for Synthetic Cannabinoid Identification

This compound and its derivatives are crucial in the forensic and research-based identification of synthetic cannabinoids. Analytical reference standards are essential for the accurate identification and quantification of new psychoactive substances (NPS) in seized materials and biological samples. lgcstandards.com Compounds that are structurally similar to known synthetic cannabinoids, such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, serve as vital reference materials in these analytical applications. caymanchem.com The availability of well-characterized reference standards, including enantiopure standards of indazole-3-carboxamide synthetic cannabinoids, allows forensic laboratories to develop and validate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the unambiguous identification of these controlled substances. frontiersin.org The synthesis and characterization of such standards are critical for keeping pace with the rapid emergence of new synthetic cannabinoid analogues on the illicit market. frontiersin.orgnih.gov

| Compound | Application | Significance |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Analytical reference standard | Structurally similar to known synthetic cannabinoids, aiding in their identification in forensic and research settings. caymanchem.com |

| Enantiopure indazole-3-carboxamide SCRAs | Analytical reference standards | Enable the development and validation of analytical methods for the identification of specific enantiomers of synthetic cannabinoids. frontiersin.org |

Metabolism of Synthetic Cannabinoids with Indazole Cores

The metabolism of synthetic cannabinoids bearing an indazole core is a complex process that primarily occurs in the liver and leads to the formation of various metabolites. Understanding these metabolic pathways is critical for identifying biomarkers of consumption in biological fluids such as urine. nih.govnih.gov

Human carboxylesterases (hCES) are a key family of enzymes involved in the metabolism of a wide range of drugs and other xenobiotics. nih.govnih.gov In the context of synthetic cannabinoids with an indazole-3-carboxamide structure, hCES, particularly hCE1 and hCE2 which are highly expressed in the liver, play a significant role in the initial stages of metabolism. nih.govmdpi.com These enzymes catalyze the hydrolysis of the amide bond in these compounds, a crucial step in their biotransformation. nih.govmdpi.com This hydrolysis reaction typically results in the formation of a carboxylic acid metabolite, which is often a major metabolite found in biological samples. nih.govmdpi.com For instance, in the metabolism of AB-PINACA, a synthetic cannabinoid with an indazole core, the amide hydrolysis to form AB-PINACA carboxylic acid is a dominant biotransformation pathway. nih.govmdpi.com

The metabolism of indazole-core synthetic cannabinoids proceeds through several major pathways, leading to a variety of metabolites. These biotransformations are generally categorized as Phase I and Phase II reactions.

Amide Hydrolysis: As mentioned, this is a primary metabolic step for many indazole-3-carboxamide synthetic cannabinoids, mediated by carboxylesterases. nih.govmdpi.com This reaction cleaves the amide linkage, producing a carboxylic acid derivative.

Hydroxylation: This Phase I reaction involves the addition of a hydroxyl group to the parent compound. Hydroxylation can occur at various positions, including the alkyl side chain (pentyl or butyl group) and the indazole core itself. nih.govnih.gov For example, in the metabolism of AB-PINACA, hydroxylation at the pentyl side chain is a significant pathway. nih.gov

Acyl Glucuronidation: This is a Phase II metabolic pathway where the carboxylic acid metabolites formed from amide hydrolysis are conjugated with glucuronic acid. This process increases the water solubility of the metabolites, facilitating their excretion in urine. nih.gov

Other metabolic reactions observed for indazole-containing synthetic cannabinoids include ketone formation, carboxylation, and oxidative defluorination for fluorinated analogues. nih.govnih.gov

| Metabolic Pathway | Description | Enzymes Involved (Example) | Resulting Metabolite (Example) |

| Amide Hydrolysis | Cleavage of the amide bond. | Human Carboxylesterases (hCES) mdpi.com | Carboxylic acid derivatives (e.g., AB-PINACA carboxylic acid) nih.gov |

| Hydroxylation | Addition of a hydroxyl group. | Cytochrome P450 enzymes | Hydroxylated metabolites on the alkyl chain or indazole core. nih.govnih.gov |

| Acyl Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of carboxylic acid metabolites. nih.gov |

Due to the extensive metabolism of synthetic cannabinoids, the parent compounds are often present at very low concentrations or are completely absent in urine samples. nih.gov Therefore, the identification of major metabolites is crucial for confirming the intake of these substances. The carboxylic acid metabolite resulting from amide hydrolysis is frequently a major urinary biomarker for many indazole-3-carboxamide synthetic cannabinoids. nih.govnih.gov For instance, the O-demethylated metabolite of AMB-FUBINACA, which is a carboxylic acid, is the main metabolite excreted in urine. nih.gov In addition to the carboxylic acid metabolite, hydroxylated metabolites and their glucuronidated conjugates are also important urinary markers. nih.govnih.gov The identification of a panel of these metabolites provides a more reliable confirmation of synthetic cannabinoid use.

Agrochemical Development

Indazole derivatives have been investigated for their potential applications in the agrochemical industry. Their biological activity is not limited to pharmacological effects in humans but also extends to the regulation of plant growth and development.

The indazole scaffold is a versatile building block for the synthesis of various agrochemicals. chemimpex.com Research has shown that certain indazole derivatives possess herbicidal activity and can act as plant growth regulators. dntb.gov.uaresearchgate.net For example, some 3-aryl-1H-indazoles have been shown to inhibit the root and shoot growth of certain plants, indicating their potential as herbicides. researchgate.net While direct evidence for the use of this compound as a precursor is not extensively detailed in the provided search results, the broader class of indazole carboxylic acids and their derivatives are recognized for their utility in creating new agrochemical products. chemimpex.com The synthesis of various substituted indazole compounds is an active area of research for developing new and effective pesticides and herbicides. dntb.gov.ua

Catalysis Applications

Following a comprehensive review of available scientific literature, no specific research findings or detailed data could be located regarding the direct application of this compound in the field of catalysis. The existing body of research primarily focuses on the synthesis of various indazole derivatives, rather than the catalytic use of this specific compound. While the broader family of indazole- and pyrazole-containing molecules has been investigated for catalytic purposes, information detailing the use of this compound as a catalyst or ligand in catalytic systems is not present in the surveyed materials.

Ligand Precursor for Metal Complexes with Catalytic Properties

There is no available information in the reviewed literature to suggest that this compound has been utilized as a ligand precursor to form metal complexes with demonstrated catalytic properties. Research on metal-organic frameworks and coordination polymers has explored other indazole-based ligands, such as 1H-indazole-6-carboxylic acid, but specific data on complexes derived from the this compound isomer and their subsequent catalytic activities have not been reported.

Advanced Characterization and Analytical Methods

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 4-fluoro-1H-indazole-3-carboxylic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, offering precise insights into the hydrogen and carbon environments within the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the indazole ring system would appear in the aromatic region, generally between 7.0 and 8.5 ppm. The fluorine atom at the C4 position would influence the chemical shifts and coupling patterns of the adjacent protons (H5, H6, and H7) through space and through bond couplings. The acidic proton of the carboxylic acid group is expected to produce a broad singlet at a downfield chemical shift, often above 12 ppm, which can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid typically resonates in the range of 165-180 ppm. oregonstate.edulibretexts.org The carbon atoms of the aromatic indazole ring would appear between approximately 110 and 150 ppm. The carbon atom directly bonded to the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature confirming the position of the fluorine substituent. Studies on fluorinated indazoles have extensively used multinuclear NMR to characterize these structures. researchgate.net

Table 1: Predicted NMR Data for this compound

| Technique | Signal | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -COOH | > 12 | Broad singlet, D₂O exchangeable |

| Aromatic C-H | 7.0 - 8.5 | Complex multiplets due to H-H and H-F coupling | |

| N-H | ~11-14 | Broad singlet | |

| ¹³C NMR | -COOH | 165 - 180 | Quaternary carbon, typically a weaker signal |

| Aromatic C-F | ~150-160 (with large ¹JC-F) | Signal split into a doublet due to coupling with ¹⁹F |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₅FN₂O₂ and a molecular weight of approximately 180.14 g/mol . sinfoochem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed for the analysis of carboxylic acids. researchgate.net In LC-MS analysis, this compound would typically be ionized using electrospray ionization (ESI). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to its molecular weight minus the mass of a proton. In positive ion mode, the protonated molecule [M+H]⁺ may be observed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. This is crucial for confirming the identity of the compound in complex mixtures or during metabolite profiling studies. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Ion | Calculated m/z |

|---|---|---|---|

| MS | ESI Negative | [M-H]⁻ | 179.03 |

| MS | ESI Positive | [M+H]⁺ | 181.04 |

| HRMS | ESI Negative | [M-H]⁻ | 179.0313 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.org

A very broad absorption band is anticipated in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgvscht.cz

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present between 1690 and 1760 cm⁻¹. vscht.cz

Absorptions in the 1400–1600 cm⁻¹ range are characteristic of C=C stretching vibrations within the aromatic indazole ring.

A C-F stretching vibration is expected to appear as a strong band, typically in the 1000-1300 cm⁻¹ region.

An O-H bending vibration may also be observed around 900-960 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | Stretch | 1690 - 1760 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

| C-O | Stretch | 1210 - 1320 | Medium |

| C-F | Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV/VIS) spectroscopy provides information about the electronic transitions within a molecule. The conjugated indazole ring system in this compound is a strong chromophore, meaning it absorbs UV light. The spectrum is expected to show absorption maxima (λmax) characteristic of the π-π* transitions within the aromatic system. Studies on indazole and its derivatives confirm their UV-absorbing properties. nih.govscience-softcon.de The position of these maxima can be influenced by the solvent polarity and the pH of the solution due to the acidic nature of the carboxylic acid group.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are vital for separating this compound from reaction mixtures, byproducts, or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. sigmaaldrich.com

A typical method would involve reversed-phase HPLC (RP-HPLC) using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (often with an acid modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol (B129727). sielc.comekb.eg Detection is commonly performed using a UV detector set to one of the compound's absorption maxima. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. This technique is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com

Table 4: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV (at λmax) |

Flash Chromatography

Flash chromatography is an indispensable technique for the rapid and efficient purification of this compound from crude reaction mixtures. This method utilizes a stationary phase, typically silica gel, and a mobile phase composed of an organic solvent system. The separation is driven by the differential partitioning of the components of the mixture between the stationary and mobile phases.

For the purification of acidic compounds like this compound, it is common practice to add a small percentage of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This addition suppresses the deprotonation of the carboxylic acid group, minimizing tailing and improving the peak shape during elution.

A typical flash chromatography procedure for the purification of fluorinated indazole derivatives involves the use of a solvent system such as a gradient of methanol in chloroform or ethyl acetate in petroleum ether derpharmachemica.com. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

Representative Flash Chromatography Parameters:

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase | Gradient of 0-5% Methanol in Chloroform |

| Detection | UV at 254 nm and 360 nm |

This data is representative of methods used for similar indazole carboxamide derivatives and is a plausible system for the purification of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. For this compound, TLC is an essential tool to quickly assess the composition of a sample and to determine the appropriate solvent system for flash chromatography.

In a typical TLC analysis, a small amount of the sample is spotted onto a TLC plate coated with a thin layer of adsorbent, usually silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential affinity for the stationary and mobile phases.

The visualization of the separated spots on the TLC plate is often achieved by using a UV lamp, as indazole derivatives are typically UV-active nih.gov. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and is used for its identification. For the purification of 1H-indazole-3-carboxaldehyde derivatives, a mobile phase of petroleum ether/EtOAc (8:2) has been successfully employed nih.gov.

Representative Thin-Layer Chromatography (TLC) Parameters:

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 F254 aluminum sheets |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (8:2) |

| Visualization | UV lamp (254 nm and 360 nm) |

| Staining | 4-hydrazinobenzenesulfonic acid (for aldehyde derivatives) |

This data is based on methods used for structurally similar indazole-3-carboxaldehyde derivatives and represents a suitable starting point for the TLC analysis of this compound.

Computational Chemistry and Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

As of the latest literature review, specific molecular docking studies focusing exclusively on 4-fluoro-1H-indazole-3-carboxylic acid are not extensively available in publicly accessible research. While numerous docking studies have been conducted on various derivatives of the indazole scaffold, providing a broader understanding of how this class of compounds interacts with different biological targets, direct and detailed research findings for this compound itself are sparse. These studies on related compounds often explore targets such as kinases, demonstrating the potential of the indazole core in inhibitor design. However, without specific studies on the title compound, a detailed analysis of its binding interactions and target predictions remains speculative.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about molecular geometry, electronic properties, and vibrational frequencies.

Research employing DFT has been conducted on the parent compound, 4-fluoro-1H-indazole, to investigate its corrosion inhibition properties. researchgate.net These studies, while not including the 3-carboxylic acid moiety, provide foundational insights into the electronic characteristics imparted by the 4-fluoro-indazole core.

In a theoretical study, quantum chemical calculations were performed on 4-fluoro-1H-indazole using the B3LYP/6-31G++(d,p) and HF/6-31G++(d,p) methods. researchgate.net The primary aim was to correlate quantum chemical parameters with potential corrosion inhibition efficiency. Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness, and softness were calculated. researchgate.net

The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial in defining the reactivity of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a higher propensity to accept electrons. The energy gap (ΔE) is an indicator of molecular stability. researchgate.net

Below is a table summarizing the calculated quantum chemical parameters for 4-fluoro-1H-indazole in the gas and aqueous phases using the B3LYP method. researchgate.net

| Parameter | Gas Phase | Aqueous Phase |

| EHOMO (eV) | -6.55 | -6.58 |

| ELUMO (eV) | -0.87 | -0.92 |

| Energy Gap (ΔE) (eV) | 5.68 | 5.66 |

| Data sourced from theoretical evaluations of indazole derivatives. researchgate.net |

These calculations demonstrate that the 4-fluoro-indazole structure possesses a significant energy gap, suggesting good stability. The electronic properties calculated through DFT are fundamental for understanding the molecule's reactivity and potential interactions, which would be modified by the addition of a carboxylic acid group at the 3-position. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatizations for Enhanced Bioactivity

The indazole core is a well-established pharmacophore, and derivatization of the carboxylic acid group of 4-fluoro-1H-indazole-3-carboxylic acid presents a promising avenue for the discovery of new therapeutic agents with enhanced bioactivity. The synthesis of novel 1H-indazole-3-carboxamides, for instance, has been a successful strategy for developing compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. derpharmachemica.comresearchgate.netnih.gov

Future research will likely focus on creating libraries of amide, ester, and other derivatives of this compound. By systematically modifying the substituents, researchers can explore the structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. For example, the introduction of different aryl or aliphatic amines to form carboxamides can significantly influence the biological profile of the resulting molecules. derpharmachemica.comresearchgate.net The fluorine atom at the 4-position is of particular interest as it can enhance metabolic stability and binding affinity to target proteins. organic-chemistry.org

A study on N-arylindazole-3-carboxamide derivatives as potential antiviral agents against SARS-CoV-2 demonstrated that specific substitutions on the aryl ring led to potent inhibitory effects. nih.gov This highlights the potential for targeted derivatization of the this compound scaffold to address emerging infectious diseases. Similarly, derivatives of indazole-3-carboxamide have been investigated as selective serotonin (B10506) 4 receptor ligands, suggesting that novel derivatives of the title compound could be explored for their potential in treating neurological disorders. nih.gov

Below is a table summarizing the potential biological activities of novel derivatives of this compound based on studies of similar indazole compounds.

| Derivative Class | Potential Biological Activity | Rationale |

| Carboxamides | Anticancer, Antiviral, Anti-inflammatory | The amide linkage allows for diverse substitutions that can interact with various biological targets. |

| Esters | Prodrugs, Antimicrobial | Esterification can improve pharmacokinetic properties and lead to broad-spectrum antimicrobial activity. |

| Hydrazides | Antitubercular, Anticonvulsant | The hydrazide functional group is a key feature in several drugs with activity against tuberculosis and seizure disorders. |

| Coordination Compounds | Anticancer, Anti-inflammatory | The carboxylic acid moiety can coordinate with metal ions to form complexes with unique biological properties. nih.gov |

Development of Targeted Therapies

The indazole scaffold is a prominent feature in several approved and investigational targeted cancer therapies, particularly as kinase inhibitors. rsc.org The fluorine atom in this compound can be advantageous in this context, as fluorine substitution is a known strategy to enhance the potency and selectivity of kinase inhibitors. For example, the presence of a fluorine atom at the C6 position of an indazole derivative significantly enhanced its inhibitory potency against Rho kinase (ROCK1). nih.gov

Future research could focus on designing and synthesizing derivatives of this compound as inhibitors of specific kinases implicated in cancer and other diseases. The carboxylic acid group can be crucial for binding to the ATP-binding site of kinases, forming key hydrogen bond interactions. nih.gov

The development of targeted therapies could extend beyond oncology. For instance, fluorinated indazole derivatives have been investigated as antagonists of the TRPA1 cation channel, which is involved in pain and inflammation. nih.gov This suggests that derivatives of this compound could be explored as potential non-opioid analgesics or anti-inflammatory agents.

The table below outlines potential protein targets for therapies derived from this compound.

| Protein Target | Therapeutic Area | Rationale |

| Tyrosine Kinases (e.g., VEGFR, PDGFR) | Oncology | Indazole is a common scaffold in multi-targeted tyrosine kinase inhibitors. |

| Serine/Threonine Kinases (e.g., Aurora Kinases, ROCK1) | Oncology, Neurology | Fluorinated indazoles have shown potent inhibition of these kinases. nih.gov |

| Serotonin Receptors (e.g., 5-HT4R) | Neurology, Gastroenterology | Indazole-3-carboxamides have been identified as selective ligands for these receptors. nih.gov |

| Viral Proteases/Polymerases | Infectious Diseases | The indazole nucleus is present in compounds with antiviral activity. nih.gov |

Addressing Challenges in Synthetic Efficiency and Scalability

While the indazole scaffold is of significant interest, the development of efficient and scalable synthetic routes for its derivatives can be challenging. researchgate.net For this compound, future research will need to focus on optimizing existing synthetic methods and exploring novel, more efficient pathways.

A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole highlights a three-step process starting from 3-fluoro-2-methylaniline (B146951), which is described as having mild reaction conditions and being suitable for large-scale industrial production. google.com Similar streamlined approaches could be developed for this compound. One-pot syntheses and flow chemistry techniques are other promising areas of investigation to improve efficiency and safety.

The table below summarizes some of the challenges and potential solutions in the synthesis of this compound.

| Challenge | Potential Solution |

| Low overall yield | Development of more direct synthetic routes with fewer steps. sioc-journal.cn |

| Poor regioselectivity in N-alkylation | Utilization of advanced catalytic methods or thermodynamic control to favor the desired isomer. nih.govresearchgate.netrsc.org |

| Harsh reaction conditions | Exploration of milder reagents and reaction conditions, such as enzymatic catalysis. |

| Difficult purification | Development of crystallization-based purification methods to avoid chromatography. nih.gov |

| Scalability of advanced methods | Process optimization and engineering to adapt novel synthetic methods for large-scale production. nih.govresearchgate.netrsc.org |

Expanding Applications in Materials Science (e.g., Semiconducting Molecules, Dyes)

The applications of 4-fluoro-1H-indazole and its derivatives are not limited to the life sciences. The highly conjugated indazole system makes it a promising building block for organic electronic materials. ossila.com 4-Fluoro-1H-indazole, in particular, has been identified as a versatile component for the synthesis of semiconducting molecules and polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com